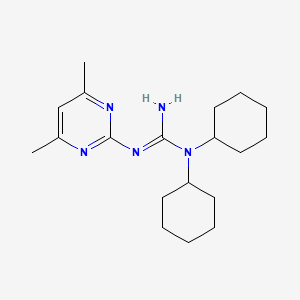
N,N-dicyclohexyl-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dicyclohexyl-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine, also known as DCDPH-G, is a compound that has been widely studied for its potential use in scientific research. This compound is a guanidine derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of different fields.
Mechanism of Action
The mechanism of action of N,N-dicyclohexyl-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine is not fully understood, but it is thought to involve the modulation of ion channels and neurotransmitter release. This compound has been shown to be a potent inhibitor of voltage-gated sodium channels, which are involved in the generation of action potentials in neurons. This compound has also been shown to inhibit the release of neurotransmitters such as glutamate and acetylcholine.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects, including the modulation of ion channels, neurotransmitter release, and immune cell function. This compound has been shown to inhibit voltage-gated sodium channels, which are involved in the generation of action potentials in neurons. This compound has also been shown to inhibit the release of neurotransmitters such as glutamate and acetylcholine. In addition, this compound has been shown to modulate the function of immune cells, including T cells and macrophages.
Advantages and Limitations for Lab Experiments
One of the advantages of using N,N-dicyclohexyl-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine in lab experiments is that it is a potent inhibitor of voltage-gated sodium channels, which are involved in the generation of action potentials in neurons. This makes it a valuable tool for researchers studying the nervous system. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on N,N-dicyclohexyl-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine. One potential area of research is the development of more potent and selective inhibitors of voltage-gated sodium channels. Another area of research is the investigation of the effects of this compound on other ion channels and neurotransmitter systems. Finally, there is potential for the use of this compound in the development of new therapies for a variety of neurological and immune-related disorders.
Synthesis Methods
The synthesis of N,N-dicyclohexyl-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine is a complex process that involves several steps. The first step is the synthesis of 4,6-dimethyl-2-pyrimidinylamine, which is then reacted with dicyclohexylcarbodiimide to form the corresponding N,N'-dicyclohexylurea. This intermediate is then reacted with guanidine to form the final product, this compound.
Scientific Research Applications
N,N-dicyclohexyl-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has been used in a variety of scientific research applications, including studies on the nervous system, cardiovascular system, and immune system. This compound has been shown to have a variety of effects on these systems, including modulating ion channels, inhibiting neurotransmitter release, and altering immune cell function.
properties
IUPAC Name |
1,1-dicyclohexyl-2-(4,6-dimethylpyrimidin-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N5/c1-14-13-15(2)22-19(21-14)23-18(20)24(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h13,16-17H,3-12H2,1-2H3,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXQOPICDAQLNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)N(C2CCCCC2)C3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/N(C2CCCCC2)C3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

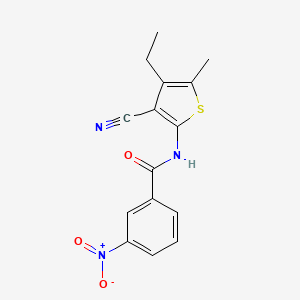
methyl]benzenesulfonamide](/img/structure/B5721409.png)
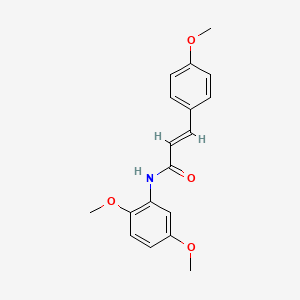
![2-methyl-5-{[(3-nitrophenyl)amino]sulfonyl}benzamide](/img/structure/B5721418.png)
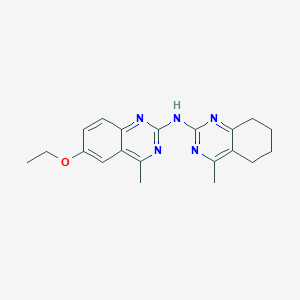
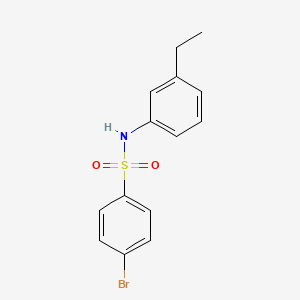
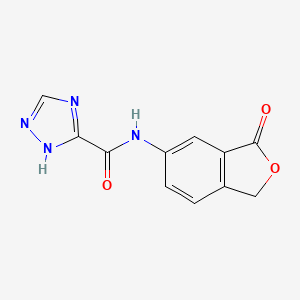
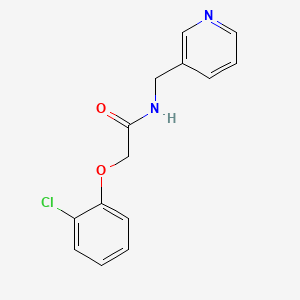
![N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5721458.png)
![N-(4-fluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5721459.png)
![3-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-2-methylbenzoic acid](/img/structure/B5721489.png)
![6-chloro-4-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-2-(3-pyridinyl)quinoline](/img/structure/B5721501.png)
![2-methyl-N-{4-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}-3-furamide](/img/structure/B5721504.png)
![2-(4-bromophenoxy)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B5721508.png)